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1-(5-Vinylpyridin-2-yl)indoline
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Overview
Description
1-(5-Vinylpyridin-2-yl)indoline is an organic compound that features a unique structure combining an indoline moiety with a vinylpyridine group. . The vinylpyridine group adds further reactivity and potential for diverse chemical transformations.
Preparation Methods
The synthesis of 1-(5-Vinylpyridin-2-yl)indoline can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a well-established procedure for constructing indole derivatives . This method typically involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core. The vinylpyridine group can then be introduced through a Heck alkylation reaction, where the intermediate ketone enolate is reacted with a vinyl halide in the presence of a palladium catalyst .
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing similar reaction conditions but optimized for efficiency and yield. The use of advanced catalytic systems and process intensification techniques can further enhance the scalability of the synthesis .
Chemical Reactions Analysis
1-(5-Vinylpyridin-2-yl)indoline undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like toluene or dichloromethane, and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
1-(5-Vinylpyridin-2-yl)indoline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-Vinylpyridin-2-yl)indoline involves its interaction with specific molecular targets and pathways. The indoline moiety can interact with amino acid residues of proteins through hydrophobic interactions and hydrogen bonding . The vinylpyridine group can further enhance these interactions by providing additional binding sites and reactivity . These interactions can modulate various biological pathways, leading to the compound’s observed biological activities .
Comparison with Similar Compounds
1-(5-Vinylpyridin-2-yl)indoline can be compared with other similar compounds, such as:
Indole: A structurally related compound with a benzene ring fused to a pyrrole ring.
Indoline: The parent compound of this compound, known for its aromatic and weakly basic properties.
Vinylpyridine: A compound with a vinyl group attached to a pyridine ring, used in various polymerization reactions.
The uniqueness of this compound lies in its combination of the indoline and vinylpyridine moieties, providing a versatile scaffold for diverse chemical transformations and biological applications .
Biological Activity
1-(5-Vinylpyridin-2-yl)indoline is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, particularly focusing on its anticancer, antiviral, and other pharmacological effects.
Chemical Structure and Properties
This compound is characterized by its indoline core, which is substituted with a vinylpyridine moiety. This structural feature is significant as it influences the compound's interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated promising anticancer properties of this compound. The compound has been evaluated against various cancer cell lines, revealing significant cytotoxic effects.
Cytotoxicity Studies
A series of in vitro assays have been conducted to assess the cytotoxicity of this compound:
Cell Line | IC50 (µM) | Reference |
---|---|---|
HepG2 (Liver) | 7.93 ± 0.84 | |
MDA-MB-231 (Breast) | 9.28 ± 1.34 | |
HCT-116 (Colon) | 13.28 ± 1.04 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound exhibited the highest potency against HepG2 cells, suggesting a potential therapeutic application in liver cancer treatment.
The mechanism underlying the anticancer activity of this compound involves inhibition of key signaling pathways associated with cancer cell proliferation. Molecular docking studies suggest that this compound may act as an inhibitor of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy .
Antiviral Properties
In addition to its anticancer effects, this compound has shown antiviral activity . Research indicates that indoline derivatives can inhibit viral replication, making them potential candidates for antiviral drug development. The specific mechanisms and viral targets are still under investigation, but initial findings suggest interference with viral entry or replication processes.
Case Studies and Research Findings
Several studies have highlighted the biological activity of indole derivatives, including this compound:
- Study on Anticancer Activity : A comprehensive evaluation of various indole derivatives, including this compound, demonstrated significant antiproliferative effects across multiple cancer cell lines. The study concluded that modifications in the indole structure could enhance biological activity and selectivity towards cancer cells .
- Molecular Docking Analysis : Docking simulations have provided insights into how this compound interacts with EGFR, revealing binding affinities comparable to established inhibitors . These findings support further exploration of this compound as a therapeutic agent.
- Antiviral Potential : In a recent investigation, derivatives similar to this compound were tested for their ability to inhibit viral enzymes, showing promising results that warrant further exploration in antiviral drug development .
Properties
Molecular Formula |
C15H14N2 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-(5-ethenylpyridin-2-yl)-2,3-dihydroindole |
InChI |
InChI=1S/C15H14N2/c1-2-12-7-8-15(16-11-12)17-10-9-13-5-3-4-6-14(13)17/h2-8,11H,1,9-10H2 |
InChI Key |
ZMBKKXGGWWCGHE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CN=C(C=C1)N2CCC3=CC=CC=C32 |
Origin of Product |
United States |
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